molecular formula C9H21ClSi B8568682 3-Chloropropyltriethylsilane CAS No. 2290-35-9

3-Chloropropyltriethylsilane

Cat. No. B8568682
M. Wt: 192.80 g/mol
InChI Key: ODPFNHAPFCPUPA-UHFFFAOYSA-N
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Patent
US04614812

Procedure details

In a 25 ml apparatus, there were combined 11.6 g (0.1 mol) of Et3SiH and 0.05 ml of Pt catalyst solution. Heat was applied to 60° C. and addition of a mixture of 7.7 g (0.1 mol) of allyl chloride and 1.4 g (0.01 mol) of Cl3SiH begun. There was a smooth exothermic reaction up to 80° C. by the end of the addition (15 min) with temperature continuing to rise to 129° C. 5 min later. Vacuum distillation yielded 12.12 g (63.0%) of Et3SiCH2CH2CH2Cl, with a Et3SiCH2CH2CH2Cl/Et3SiCl molar ratio of 2.73. This example shows that low levels of Cl3SiH effectively promote both rate and yield of the reaction between Et3SiH and allyl chloride, particularly when the low levels are maintained throughout the reaction by replenishment.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[SiH:1]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3].[CH2:8]([Cl:11])[CH:9]=[CH2:10].[SiH](Cl)(Cl)Cl>>[Si:1]([CH2:10][CH2:9][CH2:8][Cl:11])([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
[SiH](CC)(CC)CC
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
1.4 g
Type
reactant
Smiles
[SiH](Cl)(Cl)Cl
Step Three
Name
Pt
Quantity
0.05 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
was applied to 60° C.
CUSTOM
Type
CUSTOM
Details
a smooth exothermic reaction up to 80° C.
ADDITION
Type
ADDITION
Details
by the end of the addition (15 min) with temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to rise to 129° C
CUSTOM
Type
CUSTOM
Details
5 min
Duration
5 min
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
[Si](CC)(CC)(CC)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 12.12 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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